

The Evolving Landscape of 2-Aminobenzamide Derivatives: A Structure-Activity Relationship Guide

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Compound of Interest		
Compound Name:	2-Aminobenzamide	
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A deep dive into the structure-activity relationship (SAR) of **2-aminobenzamide** derivatives reveals a versatile scaffold with significant therapeutic potential. Primarily investigated for their potent histone deacetylase (HDAC) inhibitory activity, these compounds have emerged as promising candidates in oncology. This guide provides a comparative analysis of various **2-aminobenzamide** derivatives, summarizing their biological activities, outlining key experimental protocols, and visualizing the fundamental SAR principles.

The **2-aminobenzamide** core structure is a key pharmacophore that has been extensively modified to optimize potency, selectivity, and pharmacokinetic properties. These modifications typically involve substitutions on the aniline nitrogen, the benzamide nitrogen, and the aromatic ring, leading to a diverse range of biological activities including anticancer, anticonvulsant, and antimicrobial effects.

Comparative Analysis of Biological Activity

The primary therapeutic application of **2-aminobenzamide** derivatives stems from their ability to inhibit HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a valuable class of anticancer agents.

Histone Deacetylase (HDAC) Inhibition







The **2-aminobenzamide** moiety typically acts as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes. The general structure of these inhibitors consists of a cap group, a linker, and the zinc-binding **2-aminobenzamide** group. Variations in each of these components significantly impact the inhibitory activity and isoform selectivity.

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Below is a summary of the in vitro HDAC inhibitory and antiproliferative activities of selected **2-aminobenzamide** derivatives from various studies.



Compound	Target HDAC(s)	IC50 (μM) vs HDACs	Target Cell Line(s)	Antiprolifer ative IC50 (µM)	Reference
MS-275 (Entinostat)	HDAC1, 2, 3	HDAC1: 0.93, HDAC2: 0.95, HDAC3: 1.8	Various	Varies	[1]
CI-994	Class I HDACs	-	B16F10, HeLa	>10 (B16F10), >10 (HeLa)	[2]
Compound 4p	HDAC1, 2	HDAC1: 0.019, HDAC2: 0.29, HDAC6: >80	A549, A375, SMMC7721	A549: 0.87, A375: 0.43, SMMC7721: 0.55	[3]
Compound 26c	HDAC3 selective	HDAC3: 0.15 (Pan-HDAC: 1.75)	B16F10, HeLa	B16F10: 2.13, HeLa: 3.25	[2]
Compound 10f	HDAC1 selective	HDAC1: 0.12, HDAC2: 1.35, HDAC8: >100	U937	0.21	[4]
Compound 7j	HDAC1, 2, 3	HDAC1: 0.65, HDAC2: 0.78, HDAC3: 1.70	MCF-7, T47D	MCF-7: 1.8, T47D: 2.5	[1]
Compound 19f	HDAC1, 2, 3	HDAC1: 0.13, HDAC2: 0.28, HDAC3: 0.31	Leukemia cells	-	[5]
Compound F8	-	-	HGC-27	0.28	[6]

Key SAR Insights for HDAC Inhibition:

• 2-Amino Group is Crucial: The presence of the ortho-amino group on the benzamide ring is essential for HDAC inhibitory activity, as it is directly involved in coordinating with the zinc ion



in the enzyme's active site.[1]

- Cap Group Influences Potency and Selectivity: Aromatic or heterocyclic cap groups that can interact with the rim of the HDAC active site generally enhance potency. For instance, the introduction of a thioquinazolinone moiety in compound 4p led to potent antitumor activity.[3] Substitution with aromatic rings at position-5 of the 2-aminobenzamide can improve HDAC subtype selectivity.[5]
- Linker Region Affects Conformation: The nature and length of the linker connecting the cap group to the **2-aminobenzamide** core are critical for optimal positioning of the zinc-binding group within the active site.
- Substitutions on the Benzamide Ring: Modifications on the 2-aminobenzamide ring can
 modulate selectivity. For example, adding an aromatic moiety at position-5 can increase
 selectivity for HDAC1/2 over HDAC3.[5]

Anticonvulsant Activity

While less explored than their anticancer properties, some **2-aminobenzamide** derivatives have shown promise as anticonvulsant agents. The mechanism of action is often linked to the modulation of ion channels or neurotransmitter activity.

A study on 2- and 3-aminobenzanilides identified several compounds with activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are standard screening tests for anticonvulsant drugs.



Compound	MES Screen (% Protection @ 100 mg/kg)	scPTZ Screen (% Protection @ 100 mg/kg)	Neurotoxicity (% Motor Impairment @ 100 mg/kg)
2-Amino-N- phenylbenzamide	100	25	0
2-Amino-N-(4- chlorophenyl)benzami de	100	0	0
3-Amino-N-(4- chlorophenyl)benzami de	100	25	0

Key SAR Insights for Anticonvulsant Activity:

- Pharmacophoric studies suggest that key features for anticonvulsant activity include a hydrogen bond donor/acceptor moiety, an electron donor group, and a hydrophobic aromatic region.
- The position of the amino group (ortho vs. meta) and substitutions on the N-phenyl ring influence the activity profile in different seizure models.

Antimicrobial Activity

Recent studies have also explored the antimicrobial potential of **2-aminobenzamide** derivatives. A series of novel derivatives were synthesized and tested against various bacterial and fungal strains.

Compound	Bacterial Strain	Zone of Inhibition (mm)	Fungal Strain	Zone of Inhibition (mm)
Compound 5	Bacillus subtilis	18	Aspergillus fumigatus	25
Clotrimazole (Standard)	-	-	Aspergillus fumigatus	22

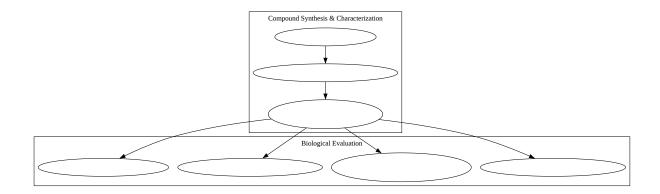


Key SAR Insights for Antimicrobial Activity:

• The antimicrobial activity is influenced by the nature of the substituent on the benzamide nitrogen. Compound 5, which showed significant antifungal activity, possesses a specific pharmacophore that contributes to its potency.[8][9]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for comparative studies. Below are outlines of key assays used to evaluate the biological activities of **2-aminobenzamide** derivatives.



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In Vitro HDAC Inhibition Assay



Objective: To determine the concentration of the compound required to inhibit 50% of the HDAC enzyme activity (IC50).

General Procedure:

- Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) is incubated with a fluorogenic substrate (e.g., Fluor-de-Lys®).
- The test compound is added at various concentrations.
- The reaction is initiated and incubated at 37°C for a specified time.
- A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
- The fluorescence is measured using a microplate reader.
- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antiproliferative MTT Assay

Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.

General Procedure:

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are treated with various concentrations of the 2-aminobenzamide derivatives for a specified period (e.g., 48 or 72 hours).
- A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.
- The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.



The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Seizure Models

Objective: To evaluate the in vivo anticonvulsant activity of the compounds in animal models.

General Procedure (MES Test):

- Test compounds are administered to mice, typically intraperitoneally (i.p.).
- After a specific time, an electrical stimulus is delivered through corneal electrodes to induce a seizure.
- The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
- Protection is defined as the absence of the tonic hindlimb extension.

General Procedure (scPTZ Test):

- Test compounds are administered to mice.
- After a specific time, a convulsant dose of pentylenetetrazole is injected subcutaneously.
- The animals are observed for a set period for the occurrence of clonic seizures lasting for at least 5 seconds.
- Protection is defined as the absence of clonic seizures.

Conclusion

The **2-aminobenzamide** scaffold represents a privileged structure in medicinal chemistry, particularly in the development of HDAC inhibitors for cancer therapy. The extensive SAR studies have provided critical insights into the structural requirements for potent and selective inhibition. While the primary focus has been on oncology, emerging research on their anticonvulsant and antimicrobial activities suggests a broader therapeutic potential for this



class of compounds. Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives to enhance their clinical utility and exploring their efficacy in other disease areas. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development.

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